



# Monitoring Protein Trafficking with HiBiT Technology: Application Notes and Protocols

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Compound of Interest		
Compound Name:	HiBiT tag	
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### Introduction

The study of protein trafficking is fundamental to understanding cellular function and disease pathology. The HiBiT Protein Tagging System offers a powerful and versatile method for monitoring the dynamic movements of proteins within and between cells. This technology is based on the complementation of a small 11-amino acid peptide tag (HiBiT) with a large, engineered subunit (LgBiT) of the bright NanoLuc® luciferase.[1][2][3] When brought into proximity, HiBiT and LgBiT reconstitute a functional enzyme, generating a bright luminescent signal that is directly proportional to the amount of HiBiT-tagged protein.[1][4] This system provides a highly sensitive and quantitative alternative to traditional methods like ELISA and Western blotting for studying protein trafficking events such as secretion, receptor internalization, and changes in total protein levels.[5]

The small size of the **HiBiT tag** minimizes the potential for interference with protein function and trafficking, making it an ideal tool for studying protein dynamics in living cells.[5][6] Furthermore, the **HiBiT tag** can be readily introduced into endogenous genes using CRISPR/Cas9 gene editing, allowing for the study of protein trafficking at physiological expression levels.[6][7]

These application notes provide detailed protocols for key protein trafficking assays using the HiBiT system, along with quantitative data to guide experimental design and interpretation.



## Key Advantages of the HiBiT System for Protein Trafficking Studies

- High Sensitivity: The brightness of the reconstituted NanoLuc luciferase enables the detection of low-abundance proteins, even at endogenous expression levels.[8]
- Broad Dynamic Range: The luminescent signal is linear over at least seven orders of magnitude, allowing for precise quantification of protein levels across a wide range of concentrations.[1][2][9]
- Simple, "Add-and-Read" Protocols: The assays are homogeneous and do not require washes or complex antibody incubation steps, saving time and reducing variability.[8][9]
- Live-Cell Compatibility: The Nano-Glo® HiBiT Extracellular Detection System allows for real-time monitoring of protein trafficking events on the surface of living cells.[2][9]
- Endogenous Protein Analysis: The small size of the HiBiT tag facilitates efficient CRISPR/Cas9-mediated knock-in, enabling the study of protein trafficking under native regulatory control.[6][7]

## **Quantitative Data Summary**

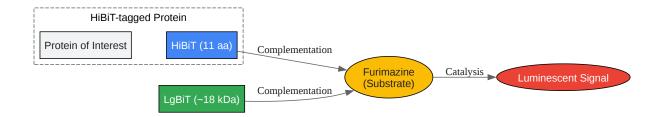
The following tables summarize key quantitative parameters of the HiBiT protein tagging system, providing a reference for expected performance.

Parameter	Value	Source
HiBiT Tag Size	11 amino acids	[1][2][5]
LgBiT Subunit Size	~18 kDa	[10]
HiBiT:LgBiT Dissociation Constant (KD)	0.7 nM	[1][2][3][4][11][12]
Linear Dynamic Range	> 7 orders of magnitude	[1][2][3][4][8][9][11]
Limit of Detection	< 10-19 moles	[8]
Signal Half-Life (Lytic Assay)	> 3 hours	[1][4]



Application	Typical Signal-to- Background Ratio	Notes
Receptor Internalization	>10-fold decrease in signal upon stimulation	Dependent on cell type, receptor expression level, and agonist concentration.[3]
Protein Secretion	Variable, can be >100-fold over background	Dependent on the secretion efficiency of the protein of interest.
Endogenous Protein Detection	Variable	Sufficient to detect even low- abundance proteins at endogenous levels.[3]

# Signaling Pathways and Experimental Workflows HiBiT Complementation Principle

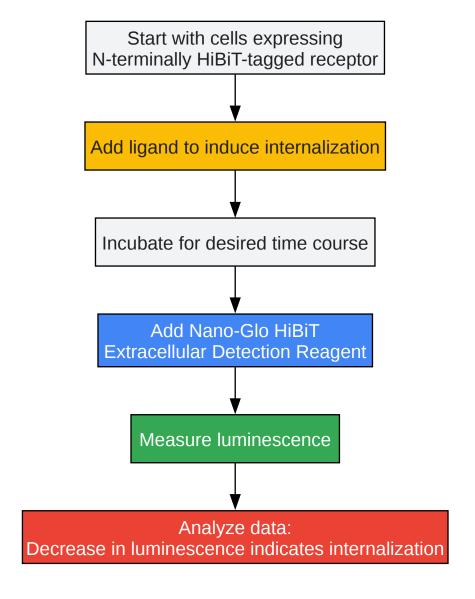


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Caption: HiBiT and LgBiT complementation to produce light.

## **Experimental Workflow for Receptor Internalization**



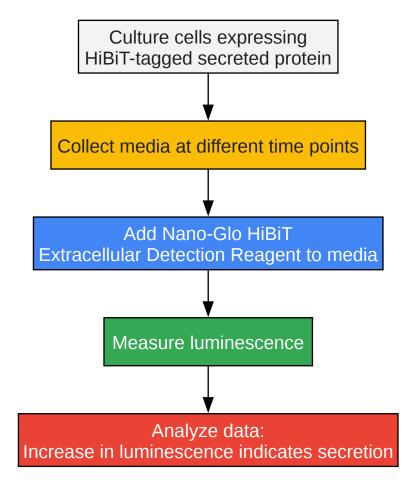


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Caption: Workflow for monitoring receptor internalization.

## **Experimental Workflow for Protein Secretion**





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Caption: Workflow for monitoring protein secretion.

## Experimental Protocols Protocol 1: Monitoring Receptor Internalization

This protocol describes how to monitor the internalization of a cell surface receptor tagged with HiBiT at its N-terminus using the Nano-Glo® HiBiT Extracellular Detection System.

#### Materials:

- Cells expressing the N-terminally HiBiT-tagged receptor of interest
- White, opaque 96-well tissue culture plates
- Nano-Glo® HiBiT Extracellular Detection System (Promega)



- · Ligand/agonist for the receptor of interest
- Luminometer

#### Method:

- Cell Plating:
  - Seed cells expressing the HiBiT-tagged receptor in a white, opaque 96-well plate at a
    density appropriate for your cell type to achieve a confluent monolayer on the day of the
    assay.
  - Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
- Ligand Treatment:
  - Prepare a stock solution of the ligand/agonist at the desired concentration.
  - Remove the culture medium from the wells and replace it with fresh medium containing the ligand. Include a vehicle control (medium without ligand).
  - Incubate the plate at 37°C for the desired time course (e.g., 0, 5, 15, 30, 60 minutes).
- Luminescence Measurement:
  - Prepare the Nano-Glo® HiBiT Extracellular Reagent according to the manufacturer's instructions.
  - At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature.
  - Add a volume of the prepared Nano-Glo® HiBiT Extracellular Reagent to each well equal to the volume of culture medium.
  - Mix the contents of the wells by gentle orbital shaking for 3-5 minutes.
  - Measure the luminescence using a plate-reading luminometer.



#### Data Analysis:

- The decrease in luminescence signal over time in the ligand-treated wells compared to the vehicle control indicates receptor internalization.
- Normalize the data by expressing the luminescence at each time point as a percentage of the initial luminescence (time 0).

### **Protocol 2: Quantifying Protein Secretion**

This protocol outlines the steps to quantify the secretion of a HiBiT-tagged protein from cultured cells using the Nano-Glo® HiBiT Extracellular Detection System.

#### Materials:

- Cells expressing the HiBiT-tagged secreted protein of interest
- Standard tissue culture plates
- Nano-Glo® HiBiT Extracellular Detection System (Promega)
- Luminometer
- Optional: Nano-Glo® HiBiT Lytic Detection System (Promega) to measure total protein expression

#### Method:

- · Cell Culture and Treatment:
  - Plate the cells in a suitable culture vessel and grow them to the desired confluency.
  - If studying regulated secretion, treat the cells with the appropriate stimulus.
- Sample Collection:
  - At various time points, collect a small aliquot of the culture medium.



- If desired, also collect cell lysates at the same time points to measure total HiBiT-tagged protein expression using the Nano-Glo® HiBiT Lytic Detection System.
- Luminescence Measurement:
  - Prepare the Nano-Glo® HiBiT Extracellular Reagent as per the manufacturer's protocol.
  - In a white, opaque 96-well plate, add a sample of the collected culture medium.
  - Add an equal volume of the prepared Nano-Glo® HiBiT Extracellular Reagent to each well containing the medium sample.
  - Mix by gentle shaking for 3-5 minutes.
  - Measure the luminescence.
- Data Analysis:
  - The increase in luminescence in the culture medium over time reflects the secretion of the HiBiT-tagged protein.
  - If total protein was measured, the secreted protein can be expressed as a percentage of the total HiBiT-tagged protein.

## Protocol 3: Measuring Total HiBiT-tagged Protein Expression

This protocol provides a method to quantify the total amount of a HiBiT-tagged protein in cell lysates using the Nano-Glo® HiBiT Lytic Detection System.[1][4][11]

#### Materials:

- Cells expressing the HiBiT-tagged protein of interest
- White, opaque 96-well tissue culture plates
- Nano-Glo® HiBiT Lytic Detection System (Promega)



Luminometer

#### Method:

- Cell Plating:
  - Seed cells in a white, opaque 96-well plate and culture them as required for your experiment.
- Cell Lysis and Luminescence Measurement:
  - Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
     [1][4]
  - Remove the plate from the incubator and allow it to equilibrate to room temperature.
  - Add a volume of the Nano-Glo® HiBiT Lytic Reagent to each well equal to the volume of culture medium.[1]
  - Mix the contents by orbital shaking for 3-10 minutes to ensure complete cell lysis.[1]
  - Measure the luminescence. The signal is stable for several hours.[1][4][11]
- Data Analysis:
  - The luminescence signal is directly proportional to the total amount of HiBiT-tagged protein in the cell lysate.
  - A standard curve can be generated using purified HiBiT-tagged protein to determine the absolute amount of protein in the samples.

### Conclusion

The HiBiT protein tagging system provides a sensitive, quantitative, and straightforward approach to monitor various aspects of protein trafficking. The simple "add-and-read" formats of the assays, combined with their high sensitivity and broad dynamic range, make them well-suited for both basic research and high-throughput screening applications in drug discovery. The ability to endogenously tag proteins with HiBiT using CRISPR/Cas9 further enhances the



physiological relevance of the data obtained. These application notes and protocols serve as a guide for researchers to effectively implement this technology to gain deeper insights into the complex dynamics of protein trafficking.

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